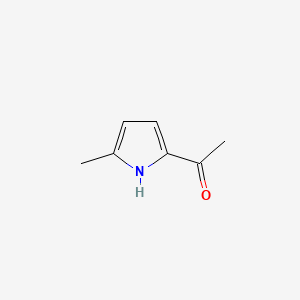

1-(5-Methyl-1h-pyrrol-2-yl)ethanone

描述

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Food additives -> Flavoring Agents. However, this does not mean our product can be used or applied in the same or a similar way.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

属性

IUPAC Name |

1-(5-methyl-1H-pyrrol-2-yl)ethanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9NO/c1-5-3-4-7(8-5)6(2)9/h3-4,8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VODXUZDKSDHLHT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(N1)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40529326 | |

| Record name | 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

123.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6982-72-5 | |

| Record name | 1-(5-Methyl-1H-pyrrol-2-yl)ethan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40529326 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Catalyst Derived Side Products:in Certain Catalytic Systems, the Catalyst Itself Can Be Converted into a Stoichiometric Side Product. for Example, in the Dbn Catalyzed Acylation Using N Acyl Dbn Tetraphenylborate Salts, a Dbn Hydrotetraphenylborate Salt is Formed As a Byproduct.bath.ac.uka Notable Advantage of This Specific Methodology is That This Salt is Often Crystalline and Can Be Easily Removed from the Reaction Mixture by Simple Filtration, Simplifying Product Purification.bath.ac.uk

Advanced Spectroscopic Techniques for Structural Elucidation

The molecular architecture of 1-(5-Methyl-1H-pyrrol-2-yl)ethanone, featuring a pyrrole ring substituted with an acetyl group and a methyl group, necessitates the use of sophisticated analytical methods for complete structural confirmation. Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are paramount in providing detailed information about the compound's atomic connectivity and molecular weight.

In ¹H NMR spectroscopy, the chemical shift, splitting pattern, and integration of the signals provide a map of the proton environments in a molecule.

For the parent compound, 1-(1H-pyrrol-2-yl)ethanone (also known as 2-acetylpyrrole), the ¹H NMR spectrum in CDCl₃ typically displays signals for the three pyrrole ring protons and the three protons of the acetyl methyl group. nih.govchemicalbook.com The NH proton of the pyrrole ring also gives a characteristic signal.

The introduction of a methyl group at the 5-position of the pyrrole ring in This compound would significantly alter the ¹H NMR spectrum compared to 2-acetylpyrrole. The proton at C5 would be replaced by a methyl group, which would appear as a new singlet, typically in the region of 2.2-2.5 ppm. The signals for the remaining two pyrrole protons (at C3 and C4) would also experience a shift due to the electronic effect of the new methyl group.

In the case of 1-(1-Methyl-1H-pyrrol-2-yl)ethanone , the methyl group is attached to the nitrogen atom. chemicalbook.com This results in the disappearance of the NH proton signal and the appearance of a new singlet for the N-methyl group, typically around 3.5-4.0 ppm.

A comparative summary of the expected ¹H NMR data is presented below.

Interactive Data Table: Comparative ¹H NMR Data (Predicted for this compound)

| Compound | Proton | Expected Chemical Shift (δ, ppm) | Multiplicity |

| 1-(1H-pyrrol-2-yl)ethanone | -COCH₃ | ~2.44 | Singlet |

| H-3 | ~6.93 | Multiplet | |

| H-4 | ~6.23 | Multiplet | |

| H-5 | ~7.07 | Multiplet | |

| NH | Broad Singlet | Singlet | |

| This compound | -COCH₃ | ~2.4 | Singlet |

| C₅-CH₃ | ~2.3 | Singlet | |

| H-3 | ~6.8 | Doublet | |

| H-4 | ~6.1 | Doublet | |

| NH | Broad Singlet | Singlet | |

| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | -COCH₃ | ~2.4 | Singlet |

| N-CH₃ | ~3.8 | Singlet | |

| H-3 | ~6.8 | Multiplet | |

| H-4 | ~6.1 | Multiplet | |

| H-5 | ~6.9 | Multiplet |

Note: The data for 1-(1H-pyrrol-2-yl)ethanone is based on experimental values from various sources. nih.govchemicalbook.com The data for this compound and 1-(1-Methyl-1H-pyrrol-2-yl)ethanone are predictive and based on established chemical shift principles and data from analogous structures.

¹³C NMR spectroscopy provides information on the number of non-equivalent carbon atoms in a molecule and their chemical environment.

For 1-(1H-pyrrol-2-yl)ethanone , the ¹³C NMR spectrum shows distinct signals for the carbonyl carbon, the two carbons of the acetyl group, and the four carbons of the pyrrole ring. nih.gov The carbonyl carbon typically resonates at a significantly downfield chemical shift (around 188 ppm).

The spectrum of This compound would be expected to show an additional signal for the methyl carbon attached to the pyrrole ring, typically in the aliphatic region (around 13-15 ppm). The chemical shifts of the pyrrole ring carbons would also be affected by the substitution.

For 1-(1-Methyl-1H-pyrrol-2-yl)ethanone , the N-methyl carbon would appear in the spectrum, typically around 35-40 ppm.

Interactive Data Table: Comparative ¹³C NMR Data (Predicted for this compound)

| Compound | Carbon | Expected Chemical Shift (δ, ppm) |

| 1-(1H-pyrrol-2-yl)ethanone | -C OCH₃ | ~188.5 |

| -COC H₃ | ~25.4 | |

| C2 | ~132.2 | |

| C3 | ~117.5 | |

| C4 | ~110.5 | |

| C5 | ~125.6 | |

| This compound | -COCH₃ | ~188 |

| -COCH₃ | ~25 | |

| C₅-CH₃ | ~14 | |

| C2 | ~132 | |

| C3 | ~118 | |

| C4 | ~109 | |

| C5 | ~138 | |

| 1-(1-Methyl-1H-pyrrol-2-yl)ethanone | -C OCH₃ | ~187 |

| -COC H₃ | ~27 | |

| N-CH₃ | ~36 | |

| C2 | ~132 | |

| C3 | ~116 | |

| C4 | ~108 | |

| C5 | ~129 |

Note: The data for 1-(1H-pyrrol-2-yl)ethanone is based on experimental values. nih.gov The data for this compound and 1-(1-Methyl-1H-pyrrol-2-yl)ethanone are predictive and based on established chemical shift principles and data from analogous structures.

Mass spectrometry is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides information about the molecular weight and elemental composition of a compound and can reveal structural details through the analysis of fragmentation patterns.

HR-ESI-MS is a soft ionization technique that allows for the accurate determination of the molecular weight of a compound, often with sufficient precision to deduce its elemental formula. rsc.org For This compound (C₇H₉NO), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared to the experimentally determined value. This high level of accuracy is crucial for confirming the molecular formula and distinguishing between isomers. While specific HR-ESI-MS data for this compound was not found, this technique would be a primary method for its definitive identification.

LC-MS combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. thegoodscentscompany.com This technique is particularly useful for analyzing complex mixtures and can be used to identify and quantify this compound in various matrices. The compound has been noted as a flavor component in natural products like coffee and malt, and LC-MS would be an appropriate method for its analysis in such samples. flavscents.com The retention time from the LC provides an additional layer of identification, while the mass spectrometer confirms the molecular weight of the eluting compound.

Fourier-Transform Infrared (FT-IR) Spectroscopy for Vibrational Modes

Fourier-Transform Infrared (FT-IR) spectroscopy is a pivotal analytical technique for identifying the functional groups and vibrational modes of a molecule. msu.edu When analyzing this compound, the IR spectrum reveals characteristic absorption bands corresponding to the stretching and bending vibrations of its specific chemical bonds. msu.edu

The covalent bonds within the molecule behave like stiff springs that vibrate at specific frequencies when they absorb infrared radiation. msu.edu These vibrations include stretching (changes in bond length) and bending (changes in bond angle). vscht.cz The region from 4000 to 1450 cm⁻¹ is known as the group frequency region, where absorptions are typically due to the stretching vibrations of distinct diatomic units. msu.edu The more complex region from 1450 to 600 cm⁻¹, often called the fingerprint region, shows unique patterns that are characteristic of the molecule as a whole. msu.edu

For this compound, key vibrational modes can be assigned to its constituent parts: the pyrrole ring, the acetyl group, and the methyl substituent. A broad absorption band typically observed in the 3400–3200 cm⁻¹ range is indicative of the N-H stretching vibration of the pyrrole ring. researchgate.net The strong absorption band corresponding to the C=O stretching vibration of the ketone group is expected to appear in the range of 1680-1640 cm⁻¹. The spectrum would also feature C-H stretching vibrations; aromatic C-H stretches from the pyrrole ring are anticipated just above 3000 cm⁻¹, while aliphatic C-H stretches from the methyl groups would appear just below 3000 cm⁻¹. vscht.cz Vibrations associated with the pyrrole ring itself, such as C-N and C=C stretching, typically occur in the 1500-1400 cm⁻¹ region. vscht.czresearchgate.net

A summary of the expected characteristic FT-IR absorption bands for this compound is presented below.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Pyrrole N-H | Stretching | 3400–3200 |

| Aromatic C-H | Stretching | 3100–3000 |

| Aliphatic C-H | Stretching | 3000–2850 |

| Ketone C=O | Stretching | 1680–1640 |

| Aromatic C=C | Stretching | 1600–1400 |

| Pyrrole C-N | Stretching | ~1200 |

Elemental Analysis and X-ray Crystallography for Definitive Structural Confirmation

Elemental analysis provides the percentage composition of elements within a compound, which is a fundamental method for confirming its empirical and molecular formula. For this compound, with the molecular formula C₇H₉NO, the theoretical elemental composition can be calculated to verify the purity of a synthesized sample. nih.gov

Calculated Elemental Composition for C₇H₉NO:

Carbon (C): 68.27%

Hydrogen (H): 7.37%

Nitrogen (N): 11.37%

Oxygen (O): 13.00%

Computational Spectroscopic Analysis for Molecular Characterization

Density Functional Theory (DFT) Calculations for Predicting Spectroscopic Data (IR, NMR, UV-Vis)

Density Functional Theory (DFT) has become an indispensable computational tool in modern chemistry for investigating molecular structures and predicting spectroscopic properties with high accuracy. core.ac.uknanobioletters.com By combining DFT calculations with experimental results, a more comprehensive characterization of molecules like this compound can be achieved. nanobioletters.com Methods such as the B3LYP functional with a standard basis set like 6-31G(d) are commonly employed to optimize molecular geometries and predict a range of spectroscopic data. growingscience.com

For FT-IR analysis, DFT calculations can predict the vibrational frequencies of the molecule. nanobioletters.com These calculated frequencies often show a good correlation with experimental spectra and aid in the precise assignment of complex absorption bands.

In the context of Nuclear Magnetic Resonance (NMR) spectroscopy, DFT can accurately predict the chemical shifts (¹H and ¹³C) for the molecule. This is achieved by calculating the magnetic shielding tensors for each nucleus in the optimized molecular geometry. These theoretical predictions are invaluable for interpreting experimental NMR spectra and confirming structural assignments.

Furthermore, Time-Dependent DFT (TD-DFT) is used to predict electronic transitions, which correspond to the absorption bands observed in UV-Vis spectroscopy. core.ac.ukgrowingscience.com TD-DFT calculations yield the excitation energies and oscillator strengths, which can be correlated with the absorption maxima (λ_max_) in the experimental UV-Vis spectrum. growingscience.com

The table below illustrates the type of data that can be generated through DFT and TD-DFT calculations for this compound.

| Spectroscopic Technique | Predicted Parameter | Illustrative Predicted Value |

| FT-IR | N-H Stretch | ~3350 cm⁻¹ |

| C=O Stretch | ~1660 cm⁻¹ | |

| ¹H NMR | Pyrrole N-H | ~8.5 ppm |

| Pyrrole C-H | 6.0 - 7.0 ppm | |

| Acetyl CH₃ | ~2.4 ppm | |

| Ring CH₃ | ~2.2 ppm | |

| ¹³C NMR | Ketone C=O | ~185 ppm |

| Pyrrole C | 110 - 140 ppm | |

| Methyl C | 15 - 30 ppm | |

| UV-Vis (TD-DFT) | λ_max (Electronic Transition) | ~290 nm |

These computational approaches not only support experimental findings but also provide deeper insights into the electronic structure and properties of the molecule. growingscience.com

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations, particularly using Density Functional Theory (DFT), have been instrumental in elucidating the electronic structure and reactivity of pyrrole derivatives. Methods like B3LYP with a 6-31G(d,p) basis set are commonly employed to optimize the geometries of these molecules and to calculate their electronic properties. acs.orgacs.org Such studies help in understanding the distribution of electron density, the energies of frontier molecular orbitals (HOMO and LUMO), and the reactivity indices, which are all crucial for predicting how these molecules will behave in chemical reactions.

For instance, the analysis of frontier molecular orbitals can reveal the most likely sites for electrophilic and nucleophilic attack. The energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key descriptors in QSAR studies, where they have been shown to correlate with the biological activity of compounds. researchgate.net An increase in the HOMO energy and a decrease in the LUMO energy generally correspond to higher reactivity and potentially greater biological efficacy. researchgate.net

Molecular Modeling and Simulation Approaches

Molecular dynamics (MD) simulations offer a dynamic perspective on how ligands like this compound and its analogues interact with biological targets. These simulations, often extending over nanoseconds, can reveal the stability of ligand-protein complexes and the key interactions that maintain binding. nih.govmdpi.com For example, MD simulations have been used to study the interaction of pyrrole derivatives with enzymes like p21-activated kinase 4 (PAK4), where they revealed strong interactions with the hinge region and surrounding beta-sheets. mdpi.com The root mean square deviation (RMSD) of the protein's alpha-carbons is often monitored during these simulations to assess the stability of the complex. mdpi.com

Molecular docking is a widely used computational technique to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. vlifesciences.com This method helps in understanding the binding mode and affinity of pyrrole derivatives with various biological macromolecules. For instance, docking studies have been crucial in identifying potential inhibitors of enzymes like enoyl-ACP (CoA) reductase and dihydrofolate reductase, which are targets for antitubercular agents. nih.govplos.org The binding energy, often expressed as a G-score or a similar metric, provides an estimate of the binding affinity. vlifesciences.com Visualizations of the docked poses can reveal specific interactions, such as hydrogen bonds and π-π stacking, between the ligand and the active site residues of the protein. mdpi.com

Quantitative Structure-Activity Relationship (QSAR) studies aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.gov These models are valuable for predicting the activity of new, unsynthesized compounds and for optimizing lead structures. Both 2D- and 3D-QSAR models have been developed for various pyrrole derivatives.

2D-QSAR models often use descriptors like physicochemical properties (e.g., logP), electronic parameters, and topological indices to predict activity. nih.gov For example, a multiple linear regression (MLR) model for oxadiazole-ligated pyrrole derivatives showed a strong correlation between certain descriptors and antitubercular activity. nih.gov

3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), provide a more detailed understanding of the steric and electrostatic requirements for activity. nih.govnih.gov These studies generate contour maps that highlight regions where modifications to the molecular structure would likely enhance or diminish biological activity. nih.gov For instance, 3D-QSAR studies on thieno[3,2-b]pyrrole derivatives as LSD1 inhibitors have provided valuable insights for designing more potent inhibitors. nih.govnih.gov

The combination of QSAR and molecular docking provides a powerful approach for drug design. QSAR models can guide the design of new compounds with predicted high activity, and molecular docking can then be used to validate their binding modes and interactions with the target protein. nih.govneliti.com

Table of QSAR and Docking Study Findings for Pyrrole Derivatives

| Study Type | Compound Series | Biological Target | Key Findings | Reference |

|---|---|---|---|---|

| 2D-QSAR (MLR) | Oxadiazole-ligated pyrroles | Antitubercular activity | Developed a statistically significant model (r²= 0.9827) linking descriptors like chiV3Cluster and Rotatable Bond Count to activity. | nih.gov |

| 3D-QSAR (CoMFA/CoMSIA) | Thieno[3,2-b]pyrrole derivatives | LSD1 inhibitors | Generated robust models (CoMFA q² = 0.783, r² = 0.944) and contour maps to guide the design of new inhibitors. | nih.govnih.gov |

| Molecular Docking | Pyrrole-based Schiff bases | MAO-B and AChE | Identified a dual inhibitor and elucidated its binding interactions, including π-π stacking with Phe343 in MAO-B. | mdpi.com |

| Molecular Docking | Pyrrole-2-carbohydrazide derivatives | Enoyl-acyl carrier protein reductase | Rationalized the antimycobacterial activity of the synthesized compounds based on their docking scores and interactions. | vlifesciences.com |

Theoretical Studies of Reaction Mechanisms and Transition States

Theoretical chemistry plays a crucial role in understanding the mechanisms of chemical reactions involving pyrrole and its derivatives. By calculating the potential energy surface, researchers can identify reaction intermediates, transition states, and activation energies, providing a detailed picture of the reaction pathway.

For example, DFT calculations have been used to investigate the pyrolysis mechanisms of pyrrole. acs.orgacs.org These studies have evaluated different proposed pathways, such as the initial 1,2-hydrogen migration to form 2H-pyrrole, followed by C-N bond cleavage. acs.org By comparing the calculated activation barriers with experimental values, the most plausible reaction mechanism can be determined. acs.org Such theoretical investigations are essential for optimizing reaction conditions and for predicting the products of new reactions.

Biological Activities and Medicinal Chemistry Applications of 1 5 Methyl 1h Pyrrol 2 Yl Ethanone Derivatives

Broad-Spectrum Pharmacological Potential of Pyrrole (B145914) Derivatives

The inherent chemical properties of the pyrrole nucleus make it a valuable starting point for the design and synthesis of novel therapeutic agents. nih.gov The ability to modify the pyrrole ring at various positions allows for the fine-tuning of its biological activity, leading to compounds with enhanced efficacy and selectivity. nih.gov

Antimicrobial Efficacy (Antibacterial, Antifungal, Antiviral)

Derivatives of the pyrrole scaffold have shown significant promise as antimicrobial agents, combating a range of pathogenic bacteria, fungi, and viruses. nih.govijprs.com

Antibacterial Activity: Numerous studies have highlighted the antibacterial potential of pyrrole derivatives. For instance, certain synthetic pyrrole compounds have been evaluated against both Gram-positive and Gram-negative bacteria. researchgate.net One study reported the synthesis of 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives, which were found to be more effective against Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa than Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pyogenes. researchgate.net Another study on pyrrolizine derivatives, which contain a fused pyrrole ring system, identified a compound that inhibited the growth of six different bacteria, including E. coli and S. aureus. researchgate.net

Antifungal Activity: The antifungal properties of pyrrole derivatives are also well-documented. ijprs.combiomedres.us Research has shown that newly synthesized pyrrole compounds can exhibit significant antifungal activity. ijprs.com For example, a series of 2-aryl-5-oxo-1-(2-(5-(phenoxymethyl)-2-thioxo-1,3,4-oxadiazol-3(2H)-yl)acetamido)-2,5-dihydro-1H-pyrrole-3-carboxylic acid derivatives were synthesized and evaluated for their antifungal effects. ijprs.com

Antiviral Activity: The antiviral potential of pyrrole derivatives has been a key area of investigation. researchgate.net Research into pyrrolizine derivatives has indicated their potential as antiviral agents. researchgate.net

Table 1: Antimicrobial Activity of Selected Pyrrole Derivatives

| Compound Type | Target Organism | Activity/Findings | Reference |

| 1-(5-((1H-pyrazol-1-yl)methyl)-2-aryl-1,3,4-oxadiazol-3(2H)-yl)ethanone derivatives | Gram-negative and Gram-positive bacteria | More effective against Gram-negative bacteria. | researchgate.net |

| Pyrrolizine derivative (PA-1) | Escherichia coli, Staphylococcus aureus, and others | Inhibited the growth of six tested bacteria. | researchgate.net |

| 2-aryl-5-oxo-1-(...)-1H-pyrrole-3-carboxylic acid derivatives | Fungi | Evaluated for antifungal activities. | ijprs.com |

| Pyrrolizine derivatives | Viruses | Investigated for antiviral potential. | researchgate.net |

This table is for illustrative purposes and does not represent an exhaustive list of all antimicrobial pyrrole derivatives.

Anticancer Activity Research

The development of novel anticancer agents is a critical area of research, and pyrrole derivatives have emerged as a promising class of compounds. nih.govnih.gov

Studies have shown that various pyrrole-containing molecules exhibit significant antiproliferative activity against different cancer cell lines. nih.gov For instance, a series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives, which incorporate a pyrrole ring, were synthesized and evaluated for their ability to inhibit mutant EGFR/BRAF pathways, which are over-activated in many cancers. nih.gov Several of these compounds displayed potent antiproliferative activity, with some derivatives showing greater potency than the existing drug erlotinib (B232) against certain cancer cell lines. nih.gov

Furthermore, research on diphenylamine-pyrrolidin-2-one-hydrazone derivatives revealed their cytotoxic activity against prostate and melanoma cancer cell lines. nih.gov Another study focused on new derivatives of 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and their metal complexes, which were evaluated for their anticancer activities against human colon adenocarcinoma and human lung cancer cell lines. mdpi.com

Table 2: Anticancer Activity of Selected Pyrrole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Key Findings | Reference |

| 5-chloro-indole-2-carboxylate derivatives | Various cancer cell lines | Potent antiproliferative activity, some more potent than erlotinib. | nih.gov |

| Diphenylamine-pyrrolidin-2-one-hydrazone derivatives | Prostate (PPC-1), Melanoma (IGR39) | Selective cytotoxicity against these cell lines. | nih.gov |

| 5-((1-methyl-pyrrol-2-yl) methyl)-4-(naphthalen-1-yl)-1,2,4-triazoline-3-thione and its metal complexes | Human colon adenocarcinoma (HT29), Human lung (A549) | Evaluated for anticancer activity. | mdpi.com |

This table provides examples of anticancer research on pyrrole derivatives and is not comprehensive.

Anti-inflammatory and Analgesic Properties

Pyrrole derivatives have demonstrated significant potential as anti-inflammatory and analgesic agents. biomedres.us The pyrrolizine derivative Ketorolac is a well-established nonsteroidal anti-inflammatory drug (NSAID) known for its potent analgesic effects. researchgate.net Studies have shown that it inhibits both COX-1 and COX-2 enzymes, which are key mediators of inflammation and pain. researchgate.net

Research into other pyrrole-containing structures has also revealed their anti-inflammatory capabilities. For example, licofelone, a compound with a pyrrolizine nucleus, acts as a dual inhibitor of COX and 5-LOX, and has been evaluated in clinical trials for osteoarthritis. researchgate.net The broad anti-inflammatory potential of pyrrole derivatives is also supported by studies on indole (B1671886) derivatives, which often contain a pyrrole ring as part of their structure and have shown anti-inflammatory and analgesic activities. biomedres.us

Neuropharmacological Applications, including Monoamine Oxidase A (MAO-A) Tracer Development

The application of pyrrole derivatives extends to the field of neuropharmacology. Notably, derivatives of 1-(5-methyl-1H-pyrrol-2-yl)ethanone have been investigated for their potential in developing tracers for positron emission tomography (PET) imaging of monoamine oxidase A (MAO-A), an important enzyme in the brain.

Specifically, researchers have synthesized and evaluated carbon-11 (B1219553) labeled derivatives, such as [11C]1-(5-methyl-1H-pyrrol-2-yl)-2-phenylethanone, as potential PET tracers for MAO-A. These studies aim to create tools for visualizing and quantifying MAO-A levels in the human brain, which can be crucial for understanding various neurological and psychiatric disorders.

Antiprotozoal and Antimalarial Activities

Pyrrole derivatives have shown promise in combating protozoal and malarial infections. researchgate.net The structural diversity of pyrrole-based compounds allows for the development of agents that can target various pathways in these parasites.

Research has demonstrated the antiprotozoal activity of certain pyrrole derivatives. For instance, some nitroimidazole derivatives, which can be considered related to the broader class of nitrogen-containing heterocycles, are effective against protozoa like Giardia lamblia and Entamoeba histolytica. While not direct derivatives of this compound, this highlights the potential of similar heterocyclic structures in antiprotozoal drug discovery. Furthermore, compounds containing a quinoline (B57606) moiety, which can be linked to a pyrrole structure, are widely used as antimalarials. biomedres.us

HIV-1 gp41 Inhibitory Activities of Pyrrole Derivatives

A significant area of research has focused on the development of pyrrole derivatives as inhibitors of the human immunodeficiency virus type 1 (HIV-1). nih.gov Specifically, these compounds have been designed to target the gp41 protein, a transmembrane subunit of the HIV envelope protein that is crucial for the fusion of the virus with host cells. nih.govnih.gov

N-substituted pyrrole derivatives have been identified as novel HIV-1 entry inhibitors. nih.gov These compounds interfere with the formation of the gp41 six-helix bundle, a critical step in the viral fusion process. nih.gov By blocking this conformational change, these pyrrole derivatives prevent the virus from entering and infecting host cells. nih.gov Research in this area has led to the design and synthesis of various novel pyrrole-based compounds with potent HIV-1 fusion inhibitory activity. nih.gov

Structure-Activity Relationship (SAR) Studies of Substituted this compound Analogues

The biological activity of derivatives based on the this compound scaffold is intricately linked to the nature and position of various substituents. Understanding these structure-activity relationships (SAR) is paramount for optimizing the therapeutic potential of these compounds.

Influence of Substituent Modifications on Biological Efficacy and Selectivity

Systematic modifications of the this compound core have revealed critical insights into the determinants of biological activity. Key areas of modification include the pyrrole ring, the acetyl group, and the addition of other functional moieties.

The presence and nature of substituents on the pyrrole ring significantly impact the biological efficacy and selectivity of the resulting analogues. For instance, in a series of pyrrolo[2,3-d]pyrimidines designed as dual inhibitors of aurora kinase A (AURKA) and EGFR, the presence of halogens on the 4-anilino moiety was found to be crucial for achieving dual inhibition. nih.gov This highlights the importance of electronic effects and potential halogen bonding in the interaction with target proteins. Similarly, in the development of inhibitors for Mycobacterium tuberculosis ClpP1P2, modifications on the pyrrole ring, such as the introduction of a 1-(2-chloro-6-fluorobenzyl) group, were instrumental in achieving inhibitory effects. nih.gov

Further studies on pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine derivatives as ALK inhibitors demonstrated a strong influence of stereochemistry on biological activity. Specifically, the trans-4-aryl-piperidine-3-ol derivative was found to be the most active, indicating that the spatial arrangement of substituents is a key factor in target engagement. nih.gov In another example, the investigation of pyrrolidinediones as MurA inhibitors showed that the inhibitory activity was dependent on the type of aryl substituents. nih.gov

The acetyl group at the 2-position of the pyrrole ring is another critical site for modification. Its conversion to other functional groups can lead to significant changes in biological activity. For example, the synthesis of pyrrole hydrazones by reacting a pyrrole hydrazide with substituted pyrrole aldehydes has yielded compounds with notable antiproliferative activity. nih.gov

The following interactive table summarizes key SAR findings for various this compound derivatives and related pyrrole compounds, illustrating the impact of different substituents on their biological activities.

| Scaffold | Substituent Modification | Biological Target/Activity | Key SAR Finding | Reference |

| Pyrrolo[2,3-d]pyrimidine | Halogen on 4-anilino moiety | AURKA/EGFR inhibition | Crucial for dual inhibitory activity. | nih.gov |

| Pyrrole | 1-(2-chloro-6-fluorobenzyl) group | M. tuberculosis ClpP1P2 inhibition | Important for inhibitory effect. | nih.gov |

| Pyrrolo[2,1-f] nih.govnih.govmdpi.comtriazine | trans-4-aryl-piperidine-3-ol | ALK inhibition | Stereochemistry strongly influences activity. | nih.gov |

| Pyrrolidinedione | Aryl substituents | MurA inhibition | Type of substituent dictates inhibitory activity. | nih.gov |

| Pyrrole hydrazone | Condensation with β-aldehydes | Antiproliferative | More bioactive than those from α-aldehydes. | nih.gov |

| 2-aminopyrrole-3-carbonitrile | N-benzoyl group | Metallo-β-lactamase inhibition | Retained potent activity against multiple MBLs. | nih.gov |

| Phenylpropanoids | 4-allyl moiety | Antifungal | Positively influences antifungal behavior. | mdpi.com |

| Pyrrolo[2,3-d]pyrimidine | 4-anilino moiety with halogens | Dual EGFR and AURKA inhibition | Pivotal for dual inhibition. | nih.gov |

Rational Design Principles for Optimizing Bioactive Pyrrole Derivatives

The insights gained from SAR studies form the basis for the rational design of more potent and selective bioactive pyrrole derivatives. acs.org This process often involves a combination of computational modeling and synthetic chemistry. nih.govnih.gov

A key principle in the rational design of these compounds is the use of the pyrrole scaffold as a template for generating diverse lead compounds. nih.gov By strategically modifying the scaffold, researchers can fine-tune the pharmacological properties of the resulting molecules. For example, a structure-based rational design approach was successfully employed to develop 2-((pyrrol-2-yl)methylene)thiophen-4-ones as potent RNase L inhibitors. nih.govresearchgate.net This involved using the known structure of the target protein to guide the design of molecules with improved binding affinity.

Molecular docking studies are another crucial tool in the rational design process. By simulating the binding of a ligand to its target protein, researchers can predict the most favorable interactions and guide the synthesis of optimized analogues. nih.govnih.gov For instance, docking studies of 1-acetyl-3,5-diaryl-4,5-dihydro(1H)pyrazoles with the active site of xanthine (B1682287) oxidase helped to elucidate the key interactions responsible for their inhibitory activity. nih.gov Similarly, docking was used to understand the binding of pyrrolo[2,3-d]pyrimidines to the active site of VEGFR-2. nih.gov

The concept of bioisosteric replacement is also a valuable strategy. This involves replacing a functional group in a molecule with another group that has similar physical or chemical properties, with the aim of improving the compound's potency, selectivity, or pharmacokinetic profile.

Role of this compound as a Scaffold in Drug Discovery and Development

The this compound core structure serves as a privileged scaffold in drug discovery, meaning it is a molecular framework that is frequently found in biologically active compounds. nih.govnih.gov Its versatility allows for the synthesis of a wide range of derivatives with diverse therapeutic applications. nih.govnih.gov

The pyrrole ring itself is a key structural feature in many natural products and synthetic drugs. nih.govmdpi.com The addition of the methyl and acetyl groups in this compound provides specific points for further chemical modification, enabling the exploration of a broad chemical space. This has led to the development of pyrrole-based compounds with a wide spectrum of biological activities, including anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory properties. nih.govresearchgate.netnih.gov

For example, the pyrrole scaffold has been successfully incorporated into potent inhibitors of various kinases, such as ALK, AURKA, and EGFR, which are important targets in cancer therapy. nih.gov It has also been used to develop inhibitors of bacterial enzymes like MurA and metallo-β-lactamases, addressing the urgent need for new antibiotics. nih.govnih.gov

Bio-evaluation Methodologies for Novel Pyrrole Compounds (e.g., In vitro and In vivo Assays)

The evaluation of the biological activity of novel pyrrole compounds derived from this compound involves a combination of in vitro and in vivo assays. acs.org

In vitro assays are typically the first step in the evaluation process and are used to determine the potency and selectivity of a compound against a specific biological target. These assays are often conducted in a cell-free system or using cultured cells. Common in vitro methods include:

Enzyme Inhibition Assays: These assays measure the ability of a compound to inhibit the activity of a specific enzyme. For example, a fluorometric method was used to screen for the inhibitory effects of new pyrrole derivatives on monoamine oxidase-A (MAO-A) and MAO-B. nih.gov Similarly, enzymatic assays were used to evaluate the inhibition of aurora kinase A and EGFR by pyrrolo[2,3-d]pyrimidines. nih.gov

Cell Proliferation and Cytotoxicity Assays: These assays, such as the MTT assay, are used to assess the effect of a compound on cell growth and viability. nih.gov They are particularly important for evaluating potential anticancer agents.

Antimicrobial Susceptibility Tests: Methods like the disc diffusion assay are used to determine the ability of a compound to inhibit the growth of bacteria or fungi. nih.gov

Receptor Binding Assays: These assays measure the affinity of a compound for a specific receptor.

Gene Expression Analysis: Techniques like real-time PCR can be used to assess the effect of a compound on the expression of specific genes.

In vivo assays are conducted in living organisms, typically animal models, to evaluate the efficacy, pharmacokinetics, and toxicity of a compound in a more complex biological system. These studies are crucial for determining the therapeutic potential of a drug candidate. Examples of in vivo evaluations include:

Animal Models of Disease: For instance, the in vivo efficacy of an EBOV inhibitor was studied in infected rhesus monkeys, where it showed a reduction in viremia and improved survival. nih.gov Similarly, the efficacy of a compound in restoring platelet counts was evaluated in a mouse model of immune thrombocytopenia. acs.org

Pharmacokinetic Studies: These studies determine the absorption, distribution, metabolism, and excretion (ADME) of a compound in the body.

Toxicity Studies: These studies assess the potential adverse effects of a compound in animal models.

The combination of in vitro and in vivo evaluation methods provides a comprehensive understanding of the biological profile of novel pyrrole compounds, guiding their further development as potential therapeutic agents.

Applications Beyond Medicinal Chemistry for 1 5 Methyl 1h Pyrrol 2 Yl Ethanone and Analogues

Applications in Materials Science

The exploration of pyrrole (B145914) derivatives in materials science is an active area of research, with a focus on leveraging their inherent electronic and photophysical properties. Analogues of 1-(5-Methyl-1H-pyrrol-2-yl)ethanone are investigated for their potential to contribute to the development of novel organic materials with tailored optical and electronic characteristics.

Development of Novel Materials with Specific Optical Properties

The pyrrole moiety is a fundamental building block for various chromophores, and the substitution pattern on the pyrrole ring plays a crucial role in determining the optical properties of the resulting materials. The acetyl group in this compound acts as an electron-withdrawing group, which, in conjunction with the electron-donating pyrrole ring, forms a "push-pull" system. This arrangement is known to influence the intramolecular charge transfer (ICT) characteristics of a molecule, which in turn governs its absorption and emission spectra.

Research into related pyrrole structures has demonstrated their utility in creating materials with interesting photophysical behaviors. For instance, polymers derived from 2-acetylpyrrole have been shown to possess distinct optical properties. The optical energy gap (Eopt) of poly(2-acetyl pyrrole), a polymer closely related to the subject compound, has been determined through UV-Vis spectroscopy, indicating its potential for optoelectronic applications researchgate.net.

Furthermore, pyrrole derivatives are integral to the synthesis of diketopyrrolopyrrole (DPP) pigments and dyes. These materials are renowned for their high performance, characterized by strong fluorescence and excellent stability, making them suitable for a range of applications including fluorescent probes. nih.gov While direct data for this compound is limited, the principles governing the optical properties of these related compounds suggest its potential as a precursor or building block for novel optical materials.

Table 1: Optical Properties of a Related Pyrrole Polymer

| Compound | Method | Parameter | Value |

| Poly(2-acetyl pyrrole) | UV-Vis Spectroscopy | Optical Energy Gap (Eopt) | 1.83 eV researchgate.net |

This table presents the optical energy gap of a polymer derived from a structurally similar compound, highlighting the potential of acetylpyrrole units in tuning optical properties.

Exploration of Electronic Properties in Advanced Materials

The field of organic electronics has seen a surge in the use of heterocyclic compounds like pyrrole for the development of semiconducting materials. Pyrrole-based polymers are known for their conductivity, and the functionalization of the pyrrole ring can significantly impact the electronic properties of the resulting materials. The presence of both a methyl and an acetyl group on the pyrrole ring in this compound suggests that it could be a valuable monomer or intermediate for the synthesis of organic semiconductors.

Pyrrole and its derivatives are recognized as important components in the creation of conductive polymers and semiconducting materials for organic electronics. tdl.orgnih.gov The electron-rich nature of the pyrrole ring facilitates charge transport, a key requirement for semiconductor performance. However, the high electron richness can also lead to instability. tdl.orgacs.org Fusing pyrrole moieties with other aromatic systems is a strategy to enhance stability while maintaining desirable electronic properties. tdl.org

Table 2: Electrical Properties of a Related Pyrrole Polymer

| Compound | Method | Parameter | Value |

| Poly(2-acetyl pyrrole) | Cyclic Voltammetry | Electrochemical Energy Gap (Eg) | 1.83 eV researchgate.net |

This table shows the electrochemical energy gap of a polymer containing the acetylpyrrole unit, indicating its semiconducting nature.

Role in Industrial Chemical Synthesis, including Dyes and Pigments Production

Pyrrole and its derivatives have a long history in the synthesis of dyes and pigments. The core structure of this compound makes it a potential precursor for the synthesis of various chromophores. The acetyl group can serve as a reactive site for condensation reactions, allowing for the extension of the conjugated system and the creation of colored compounds.

A prominent class of pigments derived from pyrrole are the diketopyrrolopyrrole (DPP) pigments. These high-performance pigments are valued for their brilliant colors, high stability, and excellent resistance to light and heat. researchgate.nettdl.org The synthesis of DPP pigments often involves the reaction of a succinate with a nitrile in the presence of a strong base. While not a direct precursor in the traditional synthesis, the structural motifs present in this compound could potentially be incorporated into novel DPP-like structures or other classes of dyes.

The industrial synthesis of pigments and dyes often relies on versatile and readily available starting materials. While 2-acetylpyrrole is known for its use as a flavoring agent, its application as an intermediate in chemical synthesis is also recognized. chemicalbull.com This suggests that a scalable synthesis for such compounds exists, which is a prerequisite for their use in the large-scale production of dyes and pigments. The prodigiosin family of natural pigments, which are tripyrrole molecules, further illustrates the importance of the pyrrole ring in imparting color. chemicalbull.com

常见问题

Q. What are the common synthetic routes for 1-(5-Methyl-1H-pyrrol-2-yl)ethanone, and how do reaction conditions influence yield?

The compound is synthesized via annulation reactions, such as the Darzens reaction of acyl phosphonates with α-bromo ketones, which selectively forms substituted pyrroles . Key factors include:

- Temperature control : Reactions at 60–80°C optimize cyclization while minimizing side products.

- Catalyst selection : Lewis acids (e.g., ZnCl₂) enhance regioselectivity for the 5-methyl substituent.

- Solvent polarity : Polar aprotic solvents (e.g., DMF) stabilize intermediates, improving yields by ~15% compared to nonpolar solvents .

Q. What spectroscopic and crystallographic methods are most effective for characterizing this compound?

- NMR : NMR (400 MHz, CDCl₃) shows distinct signals for the methyl group (δ 2.1 ppm, singlet) and pyrrole protons (δ 6.2–6.4 ppm, multiplet) .

- X-ray crystallography : SHELX programs (e.g., SHELXL) resolve molecular packing and bond lengths (C=O: 1.22 Å, C-N: 1.38 Å) . ORTEP-3 visualizes thermal ellipsoids, confirming planar geometry .

Q. How can purity be optimized during synthesis?

- Chromatography : Flash column chromatography (SiO₂, hexane/EtOAc 4:1) removes acetylated byproducts.

- Recrystallization : Ethanol/water mixtures (3:1) yield crystals with >98% purity (melting point: 363 K) .

Advanced Research Questions

Q. How can contradictions in thermodynamic data (e.g., enthalpy of sublimation) be resolved?

NIST reports ΔsubH = 81.3 ± 1.0 kJ/mol at 285 K , but variations arise due to:

- Measurement techniques : Mass-loss calorimetry (ME) vs. gas-phase effusion.

- Sample purity : Impurities (e.g., residual solvents) lower apparent ΔsubH by up to 5% .

| Method | ΔsubH (kJ/mol) | Temperature (K) | Uncertainty | Source |

|---|---|---|---|---|

| ME | 81.3 | 285 | ±1.0 | NIST |

| Effusion | 79.8 | 277–293 | ±2.5 | Santos et al. |

Q. What hydrogen-bonding patterns influence crystal packing?

Graph set analysis (Etter’s formalism) reveals:

Q. How can computational docking predict biological activity?

- ADMET profiling : Lipinski’s rule compliance (MW < 500, logP < 5) confirms drug-likeness .

- Molecular docking : PyRx simulations show binding affinity (-8.2 kcal/mol) with bacterial enoyl-ACP reductase (PDB: 1BVR), suggesting antimicrobial potential .

Q. What solvent effects govern regioselectivity in alternative syntheses?

- Polar solvents : Increase electrophilic substitution at the pyrrole β-position (yield: 72% in DMSO).

- Nonpolar solvents : Favor α-substitution but reduce yield to 45% due to steric hindrance .

Q. Are there unexplored synthetic pathways for structural analogs?

- Microwave-assisted synthesis : Reduces reaction time from 12h to 2h for 5-aryl derivatives .

- Enzyme catalysis : Lipase-mediated acetylation achieves enantioselectivity (ee > 90%) in chiral analogs .

Methodological Tables

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。